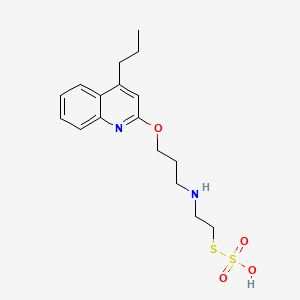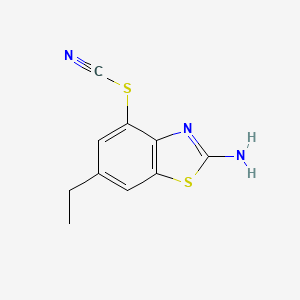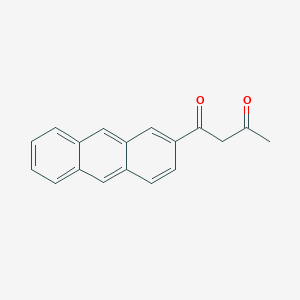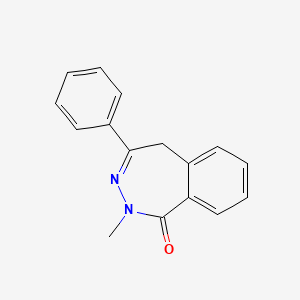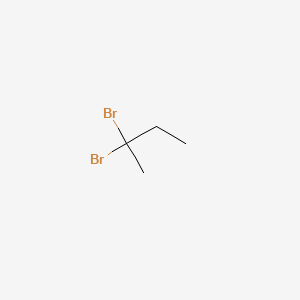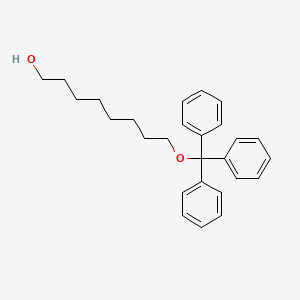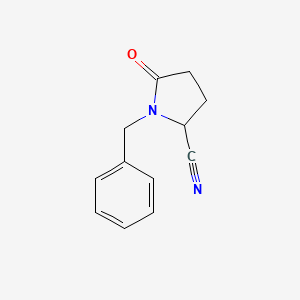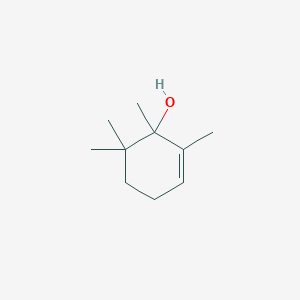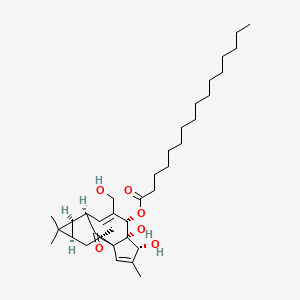
Ingenane hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ingenane hexadecanoate, also known as ingenol 3-hexadecanoate, is a diterpenoid ester derived from ingenol. Ingenol is a polyfunctional diterpene alcohol found in the Euphorbiaceae family of plants. This compound is part of the ingenane class of diterpenoids, which are structurally related to the tigliane skeleton of phorbol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ingenane hexadecanoate typically involves the esterification of ingenol with hexadecanoic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods: the general approach involves the extraction of ingenol from Euphorbia plants, followed by chemical modification to produce the desired ester .
化学反応の分析
Types of Reactions: Ingenane hexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
科学的研究の応用
Ingenane hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and chemical behavior of diterpenoid esters.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating skin conditions and cancer.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
作用機序
Ingenane hexadecanoate is compared with other similar compounds, such as:
Phorbol Esters: Structurally related to this compound, phorbol esters also modulate PKC activity but have different biological effects.
Tigliane Diterpenoids: These compounds share a similar skeleton but differ in their functional groups and biological activities.
Daphnane Diterpenoids: Another class of diterpenoids with distinct structural features and pharmacological properties
類似化合物との比較
- Phorbol 12-myristate 13-acetate
- Ingenol mebutate
- 16-Hydroxyingenol
- Euphorbia factor I 1
- Euphorbia factor I 5
Ingenane hexadecanoate stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
37394-33-5 |
|---|---|
分子式 |
C36H58O6 |
分子量 |
586.8 g/mol |
IUPAC名 |
[(4R,5S,6S,9R,10R,12R,14S)-4,5-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-26(23-37)21-27-30-28(34(30,4)5)20-25(3)35(32(27)40)22-24(2)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27+,28+,30-,31+,33-,35?,36-/m0/s1 |
InChIキー |
FERBCNQIQRZHHD-OVTXEERBSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@@H](C4(C2=O)[C@@]1([C@@H](C(=C4)C)O)O)C)CO |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC2C3C(C3(C)C)CC(C4(C2=O)C1(C(C(=C4)C)O)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


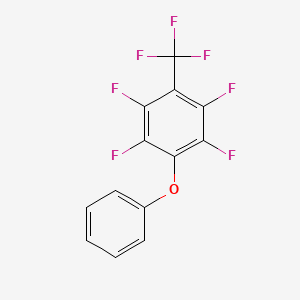

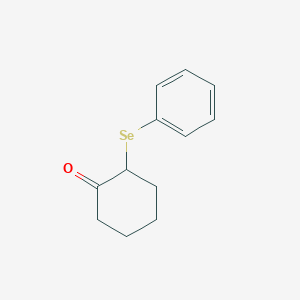
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
